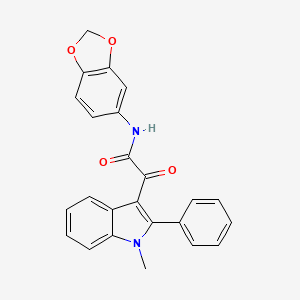![molecular formula C11H12N4O2S B11472685 N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide](/img/structure/B11472685.png)
N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide is a complex organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a thioyl-amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine functional group. The process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . Common reagents used in the synthesis include carboxylic acids, amines, and coupling agents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioyl group to a thiol or sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(N-methylprop-2-enamido)acetic acid: A structurally related compound with similar functional groups.
Isonicotinamide: An isomer of nicotinamide with a carboxamide group in the 3-position.
Uniqueness
N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide is unique due to its combination of a pyridine ring, carboxamide group, and thioyl-amino linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H12N4O2S |
|---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
2-methyl-N-[(pyridine-4-carbonylamino)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C11H12N4O2S/c1-7(2)9(16)13-11(18)15-14-10(17)8-3-5-12-6-4-8/h3-6H,1H2,2H3,(H,14,17)(H2,13,15,16,18) |
InChI Key |
KVUQVTBWPOKKLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(=S)NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(2-Acetamidoethoxy)-2-nitrophenoxy]ethyl}acetamide](/img/structure/B11472602.png)
![5-(2-hydroxyethyl)-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11472603.png)
![2-methyl-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}alanine](/img/structure/B11472613.png)
![3-[(2,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B11472620.png)

![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-{[(2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11472634.png)
![Methyl 2-([(furan-2-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11472640.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B11472648.png)
![8-amino-N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B11472652.png)

![4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile](/img/structure/B11472661.png)
![Methyl 4-(2,4-dimethylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11472668.png)
![3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472674.png)
![7-(3-Fluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472680.png)
